2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide
Description
2-Fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is a fluorinated benzamide derivative featuring a benzamide core substituted at the 2-position with fluorine. The nitrogen atom of the benzamide is dual-substituted with a furan-2-ylmethyl group and a tetrahydropyran-4-yl (oxan-4-yl) group. The furan moiety introduces aromatic heterocyclic character, while the oxan-4-yl group contributes to the molecule’s polarity and conformational flexibility.
Properties
IUPAC Name |
2-fluoro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-9-22-14)13-7-10-21-11-8-13/h1-6,9,13H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIBSPYOEBPERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzamide core: Starting with a benzoyl chloride derivative, the benzamide core can be formed by reacting with an amine.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the furan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction.
Attachment of the tetrahydro-2H-pyran-4-yl group: This step might involve a coupling reaction using a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide with structurally or functionally related benzamide derivatives:
Key Observations:
Structural Diversity :
- The target compound’s oxan-4-yl group distinguishes it from analogs like LMM11 (sulfamoyl-oxadiazole) and N-(2,4-difluorophenyl) derivatives. The oxan-4-yl group’s oxygen atom may improve water solubility compared to cyclohexyl or aryl substituents .
- Fluorine positioning (2- vs. 4-fluoro) influences electronic effects: 2-fluoro may induce steric hindrance near the amide bond, while 4-fluoro optimizes π-stacking in crystalline states .
Biological Relevance :
- LMM11’s antifungal activity suggests that furan-containing benzamides may target redox enzymes like thioredoxin reductase. The target compound’s furan and oxan-4-yl groups could similarly interact with microbial enzymes .
- Fluorine’s role in medicinal chemistry (e.g., enhancing bioavailability, metabolic stability) is evident in kinase inhibitors like the c-Met-targeting compound in , which shares a fluorobenzamide core .
Physicochemical Properties :
- Hydrogen-bonding capacity : Compounds like N-(2,4-difluorophenyl)-2-fluorobenzamide exhibit strong N–H···O interactions, critical for crystal packing and solubility. The target compound’s oxan-4-yl oxygen may similarly participate in H-bonding .
- Lipophilicity : The furan-2-ylmethyl group increases aromaticity but may reduce solubility compared to polar substituents like sulfamoyl (LMM11) .
Research Findings and Data Tables
Table 1: Crystallographic Comparison
Biological Activity
The compound 2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It features a fluorine atom, a furan ring, and an oxan ring, which contribute to its unique biological activity.
Antiviral Properties
Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties, particularly against SARS-CoV-2. For instance, derivatives with similar furan moieties have shown promising results as inhibitors of the main protease (Mpro) of SARS-CoV-2. The IC50 values of these compounds range from 1.55 μM to 10.76 μM, indicating significant inhibitory potential against viral replication pathways .
Table 1: Inhibition Potency of Related Compounds Against SARS-CoV-2 Mpro
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| F8-B22 | 1.55 | Reversible covalent inhibition |
| F8-S43 | 10.76 | Competitive inhibition at catalytic site |
| F8 | 21.28 | Non-specific inhibition |
Cytotoxicity Assessment
In evaluating the safety profile of these compounds, cytotoxicity assays have demonstrated low toxicity levels in Vero and MDCK cell lines, with CC50 values exceeding 100 μM for several derivatives . This suggests that while the compounds are effective against viral targets, they maintain a favorable safety margin.
The biological activity of this compound is hypothesized to involve interaction with viral proteins, particularly through binding to the active sites of enzymes critical for viral replication. For example, structural studies reveal that similar compounds occupy key residues in the active site of Mpro, forming essential hydrogen bonds and hydrophobic interactions .
Case Study 1: SARS-CoV-2 Inhibition
A study focused on the structure-activity relationship (SAR) of furan-containing compounds found that modifications to the furan ring significantly influenced inhibitory potency against SARS-CoV-2 Mpro. The presence of electron-withdrawing groups enhanced binding affinity and selectivity for the enzyme .
Case Study 2: Anticancer Potential
Another line of investigation has explored the anticancer potential of benzamide derivatives. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions:
Benzamide Core Formation : React 2-fluorobenzoic acid with thionyl chloride (SOCl₂) to generate the acid chloride, followed by coupling with a diamine (e.g., oxan-4-amine) in dichloromethane (DCM) under inert atmosphere .
N-Alkylation : Introduce the furan-2-ylmethyl group via nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (~70–85%) are achieved by controlling stoichiometry and avoiding moisture .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent connectivity, including fluorine coupling patterns (e.g., ²J/³J-F splitting) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities .
- Elemental Analysis : Validate empirical formula (C₁₈H₂₀FNO₃) with <0.3% deviation .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Answer :
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include fluorouracil as a positive control .
- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Answer :
- Systematic Substituent Variation : Modify the fluorophenyl group (e.g., 3-fluoro vs. 4-fluoro), oxane ring size (e.g., oxolane vs. oxepane), or furan methyl position .
- Biological Assay Correlation : Compare IC₅₀ values across derivatives to identify pharmacophoric groups. For example, oxane-4-yl enhances solubility, while furan-2-yl improves target binding .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., DNA gyrase) .
Q. How should researchers resolve contradictions in reported solubility or stability data?
- Answer :
- Solubility Profiling : Conduct equilibrium solubility tests in PBS (pH 7.4), DMSO, and ethanol at 25°C/37°C. Use HPLC-UV to quantify dissolved compound .
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) .
- Controlled Replication : Standardize solvent purity (HPLC-grade) and temperature control (±0.1°C) to minimize variability .
Q. What strategies mitigate side reactions during N-alkylation or fluorophenyl substitution?
- Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during alkylation to prevent over-substitution .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective fluorophenyl coupling. For example, Pd(OAc)₂ with PPh₃ reduces defluorination .
- Inert Conditions : Conduct reactions under argon/glovebox to avoid moisture-induced hydrolysis of acid chloride intermediates .
Q. How can computational methods predict metabolic pathways or toxicity risks?
- Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 metabolism, and hERG inhibition .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation, glucuronidation) with software like MetaSite .
- Toxicophore Mapping : Flag structural alerts (e.g., Michael acceptors) using DEREK Nexus .
Methodological Notes
- Data Interpretation : Cross-validate spectral data (NMR, IR) with predicted shifts (ChemDraw) to confirm regiochemistry .
- Contradiction Management : Replicate conflicting experiments with identical reagents/lot numbers to isolate variables .
- Collaborative Frameworks : Share synthetic protocols via platforms like Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
